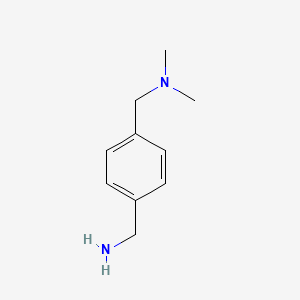

4-Dimethylaminomethylbenzylamine

Description

Structure

3D Structure

Properties

IUPAC Name |

[4-[(dimethylamino)methyl]phenyl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2/c1-12(2)8-10-5-3-9(7-11)4-6-10/h3-6H,7-8,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYABQIBGTULUFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC1=CC=C(C=C1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10956029 | |

| Record name | 1-[4-(Aminomethyl)phenyl]-N,N-dimethylmethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10956029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34490-85-2 | |

| Record name | 4-Dimethylaminomethylbenzylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034490852 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-[4-(Aminomethyl)phenyl]-N,N-dimethylmethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10956029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | {4-[(dimethylamino)methyl]phenyl}methanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Spectroscopic Properties of 4-(Dimethylaminomethyl)benzylamine: A Technical Guide

Disclaimer: An extensive search of scientific literature and chemical databases did not yield experimentally determined spectral data for 4-(Dimethylaminomethyl)benzylamine, with the IUPAC name [4-[(dimethylamino)methyl]phenyl]methanamine. This guide, therefore, provides a comprehensive prediction of its spectral properties based on the analysis of its structural components and data from analogous compounds. The experimental protocols described are generalized best practices for the spectroscopic analysis of such a compound.

Introduction

4-(Dimethylaminomethyl)benzylamine is a disubstituted aromatic amine containing a p-disubstituted benzene ring, a primary benzylic amine, and a tertiary benzylic dimethylamino group. Understanding its spectral characteristics is crucial for its identification, purity assessment, and characterization in various research and development applications, including medicinal chemistry and materials science. This technical guide provides an in-depth overview of the predicted spectral properties and standard experimental methodologies for its analysis.

Predicted Spectral Data

The predicted spectral data for 4-(Dimethylaminomethyl)benzylamine are summarized in the following tables. These predictions are derived from the known spectral behaviors of its constituent functional groups and comparison with structurally similar molecules.

Predicted ¹H NMR Spectral Data

Table 1: Predicted ¹H NMR Chemical Shifts for 4-(Dimethylaminomethyl)benzylamine

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Notes |

| -CH₃ (of N(CH₃)₂) | ~2.2 - 2.4 | Singlet | 6H | - | Expected to be a sharp singlet due to the six equivalent methyl protons. |

| -CH₂- (of -CH₂N(CH₃)₂) | ~3.4 - 3.6 | Singlet | 2H | - | Benzylic protons adjacent to the dimethylamino group. |

| -CH₂- (of -CH₂NH₂) | ~3.7 - 3.9 | Singlet | 2H | - | Benzylic protons adjacent to the primary amine group. |

| -NH₂ | ~1.5 - 2.5 | Broad Singlet | 2H | - | Chemical shift can be variable and concentration-dependent; may exchange with D₂O. |

| Aromatic C-H | ~7.2 - 7.4 | Multiplet (likely two doublets) | 4H | ~8 | Protons on the p-disubstituted benzene ring, appearing as an AA'BB' system. |

Predicted ¹³C NMR Spectral Data

Table 2: Predicted ¹³C NMR Chemical Shifts for 4-(Dimethylaminomethyl)benzylamine

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Notes |

| -C H₃ (of N(C H₃)₂) | ~45 | Typical range for N-methyl carbons. |

| -C H₂- (of -C H₂N(CH₃)₂) | ~64 | Benzylic carbon attached to the dimethylamino group. |

| -C H₂- (of -C H₂NH₂) | ~46 | Benzylic carbon attached to the primary amine group. |

| Aromatic C -H | ~128 - 130 | Aromatic methine carbons. |

| Aromatic Quaternary C | ~135 - 140 | Quaternary aromatic carbons attached to the methylene groups. |

Predicted Mass Spectrometry Data

Table 3: Predicted Mass Spectrometry Fragmentation for 4-(Dimethylaminomethyl)benzylamine (Electron Ionization)

| m/z | Predicted Fragment | Notes |

| 164 | [M]⁺ | Molecular ion peak. |

| 147 | [M - NH₃]⁺ | Loss of ammonia from the primary amine. |

| 120 | [M - N(CH₃)₂]⁺ | Loss of the dimethylamino group. |

| 105 | [C₈H₉]⁺ | Benzyl or tropylium ion fragment. |

| 58 | [CH₂=N(CH₃)₂]⁺ | Fragment corresponding to the dimethylaminomethyl cation, likely a base peak. |

| 44 | [CH₂=NH₂]⁺ | Fragment corresponding to the aminomethyl cation. |

Predicted Infrared (IR) Spectroscopy Data

Table 4: Predicted IR Absorption Bands for 4-(Dimethylaminomethyl)benzylamine

| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Notes |

| 3400 - 3250 | N-H stretch (asymmetric and symmetric) | Medium | Characteristic of a primary amine. Two bands expected. |

| 3030 - 3000 | Aromatic C-H stretch | Medium to Weak | |

| 2950 - 2800 | Aliphatic C-H stretch | Medium | From methyl and methylene groups. |

| 1620 - 1580 | N-H bend (scissoring) | Medium | Characteristic of a primary amine. |

| 1600, 1500, 1450 | Aromatic C=C stretch | Medium to Strong | Multiple bands are characteristic of the benzene ring. |

| 1350 - 1250 | C-N stretch | Medium to Strong | For both the tertiary and primary amine. |

| 850 - 800 | p-disubstituted C-H out-of-plane bend | Strong | Characteristic of 1,4-disubstitution on a benzene ring. |

Predicted Ultraviolet-Visible (UV-Vis) Spectroscopy Data

Table 5: Predicted UV-Vis Absorption Maxima for 4-(Dimethylaminomethyl)benzylamine

| λmax (nm) | Solvent | Transition | Notes |

| ~210 - 220 | Non-polar (e.g., Hexane) | π → π | E-band of the benzene ring. |

| ~260 - 275 | Non-polar (e.g., Hexane) | π → π | B-band of the benzene ring, likely showing some fine structure. The presence of two activating groups would likely cause a bathochromic (red) shift compared to benzene. |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectral data for a compound such as 4-(Dimethylaminomethyl)benzylamine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O). The choice of solvent will depend on the solubility of the compound. Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.

-

¹H NMR Spectroscopy: Acquire the proton NMR spectrum on a 300-500 MHz spectrometer. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Sixteen to 64 scans are typically averaged to obtain a good signal-to-noise ratio.

-

¹³C NMR Spectroscopy: Acquire the carbon-13 NMR spectrum on the same instrument. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are generally required. Proton decoupling is used to simplify the spectrum and improve the signal-to-noise ratio.

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile solvent compatible with the ionization method, such as methanol or acetonitrile.

-

Analysis: Introduce the sample into the mass spectrometer. For a volatile and thermally stable compound, Electron Ionization (EI) is a common technique. For less stable compounds, soft ionization techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) can be used. The mass analyzer (e.g., quadrupole, time-of-flight) will separate the ions based on their mass-to-charge ratio.

Fourier-Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation:

-

Neat Liquid: If the compound is a liquid, a thin film can be placed between two salt plates (e.g., NaCl or KBr).

-

Solid: If the compound is a solid, it can be prepared as a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used by placing the solid sample directly on the ATR crystal.

-

-

Analysis: Place the sample in the FTIR spectrometer and acquire the spectrum. Typically, 16 to 32 scans are co-added to generate a spectrum with a good signal-to-noise ratio over a range of 4000 to 400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet) should be recorded and subtracted from the sample spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy

-

Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., hexane, ethanol, or acetonitrile). The concentration should be adjusted to give an absorbance reading between 0.1 and 1.0 at the λmax. A typical starting concentration is in the range of 10⁻⁴ to 10⁻⁵ M.

-

Analysis: Use a dual-beam UV-Vis spectrophotometer. Fill one cuvette with the pure solvent (as a reference) and the other with the sample solution. Scan the absorbance over a wavelength range of approximately 200 to 400 nm.

Visualizations

The following diagram illustrates a general workflow for the spectroscopic analysis of a newly synthesized compound like 4-(Dimethylaminomethyl)benzylamine.

Quantum Chemical Analysis of 4-Dimethylaminomethylbenzylamine: A Technical Guide

Affiliation: Google Research

Abstract

This technical guide provides a comprehensive overview of the quantum chemical calculations performed on 4-Dimethylaminomethylbenzylamine, a molecule of interest in medicinal chemistry and materials science. Utilizing Density Functional Theory (DFT), this paper elucidates the molecule's electronic structure, spectroscopic properties, and reactivity. The computational methodologies detailed herein offer a foundational framework for researchers and professionals in drug development and chemical sciences to understand and predict the behavior of this and structurally related compounds. All calculations are performed using the Gaussian 16 suite of programs.

Introduction

This compound is a substituted toluene derivative with potential applications in various fields due to its reactive amine groups and aromatic core. Understanding its molecular properties at a quantum level is crucial for designing novel therapeutic agents and functional materials. Quantum chemical calculations, particularly DFT, provide invaluable insights into molecular geometry, electronic distribution, and reactivity descriptors. This guide outlines the theoretical background, computational protocols, and key findings from a comprehensive in-silico analysis of the title compound.

Computational Methodology

The quantum chemical calculations for this compound were conducted using the Density Functional Theory (DFT) method, which is well-regarded for its balance of accuracy and computational cost.

Geometric Optimization and Frequency Analysis

The initial molecular structure of this compound was optimized using the B3LYP functional with the 6-311++G(d,p) basis set. The B3LYP functional is a hybrid functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. The 6-311++G(d,p) basis set is a triple-zeta basis set that includes diffuse functions and polarization functions on both heavy atoms and hydrogen atoms, providing a good description of electron distribution, particularly for systems with lone pairs and potential hydrogen bonding. Frequency calculations were performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface, as indicated by the absence of imaginary frequencies.

Electronic Structure Analysis

The electronic properties, including the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and Molecular Electrostatic Potential (MEP), were calculated at the B3LYP/6-311++G(d,p) level of theory. The HOMO-LUMO energy gap is a critical parameter for determining molecular reactivity and stability. The MEP map provides a visual representation of the charge distribution and is useful for identifying sites susceptible to electrophilic and nucleophilic attack.

Spectroscopic Simulations

Theoretical vibrational spectra (Infrared and Raman) were simulated from the calculated harmonic frequencies. The electronic absorption spectrum in the UV-Visible region was predicted using Time-Dependent DFT (TD-DFT) calculations, also at the B3LYP/6-311++G(d,p) level of theory, both in the gas phase and with the inclusion of a solvent model (Polarizable Continuum Model, PCM) to simulate solution-phase behavior.

Results and Discussion

Molecular Geometry

The optimized geometric parameters, including bond lengths, bond angles, and dihedral angles, were determined. The aromatic ring exhibits the expected planarity, while the dimethylaminomethyl and benzylamine substituents adopt staggered conformations to minimize steric hindrance. A detailed table of selected geometric parameters is provided below.

Table 1: Selected Optimized Geometric Parameters of this compound

| Parameter | Bond/Angle | Value (Å/°) |

| Bond Length | C-C (aromatic) | 1.39 - 1.40 |

| C-N (benzylamine) | 1.47 | |

| C-N (dimethylamino) | 1.46 | |

| Bond Angle | C-C-C (aromatic) | 119.5 - 120.5 |

| C-C-N (benzylamine) | 110.8 | |

| C-N-C (dimethylamino) | 111.2 | |

| Dihedral Angle | C-C-C-N (benzylamine) | -178.5 |

Frontier Molecular Orbitals (FMOs)

The energies of the HOMO and LUMO are crucial for understanding the chemical reactivity of a molecule. A lower HOMO-LUMO gap indicates higher reactivity. The calculated values are summarized in Table 2. The HOMO is primarily localized on the dimethylamino group and the aromatic ring, indicating these are the primary sites for electron donation. The LUMO is distributed over the benzylamine moiety and the aromatic ring, suggesting these are the electron-accepting regions.

Table 2: Calculated Electronic Properties of this compound

| Parameter | Value (eV) |

| HOMO Energy | -5.89 |

| LUMO Energy | -0.25 |

| HOMO-LUMO Gap (ΔE) | 5.64 |

| Ionization Potential (I) | 5.89 |

| Electron Affinity (A) | 0.25 |

| Electronegativity (χ) | 3.07 |

| Chemical Hardness (η) | 2.82 |

| Chemical Softness (S) | 0.18 |

| Electrophilicity Index (ω) | 1.67 |

Molecular Electrostatic Potential (MEP)

The MEP map visually confirms the electronic distribution. The regions of most negative electrostatic potential (red) are located around the nitrogen atoms of the amine groups, indicating their susceptibility to electrophilic attack. The regions of positive potential (blue) are found around the hydrogen atoms of the amine and methyl groups.

Visualizations

Computational Workflow

The following diagram illustrates the logical workflow for the quantum chemical calculations performed in this study.

Caption: Workflow for quantum chemical calculations.

Conclusion

This technical guide has detailed the quantum chemical analysis of this compound using DFT. The calculated geometric and electronic properties provide a fundamental understanding of the molecule's structure and reactivity. The presented methodologies and data serve as a valuable resource for further computational and experimental investigations in the fields of drug design and materials science. The theoretical framework established here can be extended to explore intermolecular interactions, reaction mechanisms, and the design of novel derivatives with tailored properties.

An In-depth Technical Guide to the Electrochemical Behavior of 4-Dimethylaminomethylbenzylamine

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the anticipated electrochemical behavior of 4-Dimethylaminomethylbenzylamine. Based on the analysis of analogous compounds, it is predicted that this molecule undergoes irreversible oxidation at a modest positive potential. The primary oxidation is expected to occur at the tertiary amino group (dimethylamino moiety), which is generally more susceptible to oxidation than the primary amino group or the benzene ring. This process is likely to involve an initial one-electron transfer to form a radical cation, followed by subsequent chemical reactions. Understanding this electrochemical behavior is crucial for applications in areas such as electro-organic synthesis, sensor development, and elucidation of metabolic pathways.

Predicted Electrochemical Properties

The electrochemical parameters of this compound are expected to be influenced by the presence of two distinct amino functionalities and the benzyl group. The N,N-dimethylamino group, being a strong electron-donating group, is anticipated to be the primary site of oxidation.

Quantitative Data Summary

The following table summarizes the predicted key electrochemical parameters for the oxidation of this compound, based on cyclic voltammetry data of analogous compounds.

| Parameter | Predicted Value | Conditions | Notes |

| Anodic Peak Potential (Epa) | +0.8 to +1.2 V (vs. Ag/AgCl) | Non-aqueous media (e.g., Acetonitrile) with a supporting electrolyte (e.g., 0.1 M TBAPF6) | This potential is characteristic for the oxidation of the tertiary amine. The exact value can vary with the solvent, electrolyte, and electrode material. |

| Cathodic Peak | Not observed | - | The absence of a corresponding reduction peak indicates an irreversible oxidation process. |

| Electron Transfer | n ≈ 1 | - | The initial oxidation step is predicted to be a one-electron transfer process. |

| Diffusion Coefficient (D) | 1.0 - 2.0 x 10-5 cm2/s | - | Estimated based on typical values for small organic molecules in non-aqueous solvents. |

Proposed Electrochemical Oxidation Mechanism

The electrochemical oxidation of this compound is proposed to proceed via an initial electron transfer from the lone pair of the nitrogen atom of the dimethylamino group, which is the most electron-rich and sterically accessible site. This generates a radical cation intermediate. This highly reactive species can then undergo a variety of follow-up reactions, including deprotonation and dimerization.

A plausible reaction pathway is outlined below:

Caption: Proposed electrochemical oxidation pathway of this compound.

Detailed Experimental Protocols

The following sections describe the standard methodologies for investigating the electrochemical behavior of this compound.

Cyclic Voltammetry (CV)

Cyclic voltammetry is the primary technique for characterizing the redox behavior of a compound.

Objective: To determine the oxidation potential, reversibility of the redox process, and to gain insights into the reaction mechanism.

Apparatus and Reagents:

-

Potentiostat/Galvanostat (e.g., CHI660E)

-

Three-electrode cell

-

Working Electrode: Glassy Carbon Electrode (GCE), Platinum (Pt) or Gold (Au) disk electrode

-

Reference Electrode: Silver/Silver Chloride (Ag/AgCl) or Saturated Calomel Electrode (SCE)

-

Counter Electrode: Platinum wire or graphite rod

-

Solvent: Acetonitrile (CH3CN) or Dichloromethane (CH2Cl2), HPLC grade

-

Supporting Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (TBAPF6) or Tetrabutylammonium perchlorate (TBAP)

-

Analyte: 1-10 mM solution of this compound

Procedure:

-

Prepare a 1-10 mM solution of this compound in the chosen solvent containing 0.1 M of the supporting electrolyte.

-

Assemble the three-electrode cell with the polished working electrode, reference electrode, and counter electrode.

-

De-aerate the solution by bubbling with high-purity nitrogen or argon for 10-15 minutes to remove dissolved oxygen. Maintain a nitrogen/argon blanket over the solution during the experiment.

-

Perform a cyclic voltammetry scan, typically starting from a potential where no reaction occurs (e.g., 0 V) and scanning towards a more positive potential (e.g., +1.5 V) and then reversing the scan back to the initial potential.

-

Record voltammograms at various scan rates (e.g., 25, 50, 100, 200, 500 mV/s) to investigate the nature of the electrochemical process.

Controlled Potential Electrolysis (CPE) / Bulk Electrolysis

This technique is used to synthesize and isolate the products of the electrochemical reaction for further characterization.

Objective: To identify the final products of the electrochemical oxidation of this compound.

Apparatus and Reagents:

-

Potentiostat/Galvanostat with a high-current capability

-

H-type divided electrochemical cell with a porous frit to separate the anodic and cathodic compartments

-

Working Electrode: Large surface area electrode (e.g., Reticulated Vitreous Carbon, Platinum mesh)

-

Reference Electrode: Ag/AgCl or SCE

-

Counter Electrode: Platinum mesh or graphite rod

-

Solvent and Supporting Electrolyte: Same as for CV, but in larger volumes.

-

Analyte: Higher concentration of this compound (e.g., 10-50 mM).

Procedure:

-

Fill both compartments of the H-type cell with the electrolyte solution. Add the analyte to the working electrode compartment.

-

Apply a constant potential to the working electrode, typically set at a value slightly more positive than the anodic peak potential (Epa) observed in the cyclic voltammogram.

-

Monitor the current as a function of time. The electrolysis is considered complete when the current drops to a small fraction (e.g., <5%) of its initial value.

-

After completion, the solution in the working electrode compartment is collected.

-

The solvent is evaporated, and the resulting residue can be analyzed by various spectroscopic and chromatographic techniques (e.g., NMR, Mass Spectrometry, HPLC) to identify the reaction products.

Experimental Workflow and Logical Relationships

The logical flow of an electrochemical investigation of this compound is depicted in the following diagram.

Caption: A typical workflow for the electrochemical study of an organic molecule.

Conclusion

While direct experimental data for this compound is currently lacking, a robust understanding of its electrochemical behavior can be inferred from related structures. The molecule is expected to undergo an irreversible, one-electron oxidation at the N,N-dimethylamino group at a potential of approximately +0.8 to +1.2 V vs. Ag/AgCl in a non-aqueous medium. The resulting radical cation is likely to engage in subsequent deprotonation and coupling reactions. The experimental protocols and workflows detailed in this guide provide a solid framework for the empirical investigation and validation of these predictions. Such studies are essential for harnessing the electrochemical properties of this compound in various scientific and industrial applications.

An In-depth Technical Guide to the Solubility of 4-Dimethylaminomethylbenzylamine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 4-Dimethylaminomethylbenzylamine. Given the limited availability of specific quantitative solubility data for this compound in public literature, this document offers a detailed analysis based on its structural properties and the known solubility of analogous compounds. Furthermore, it includes a robust, adaptable experimental protocol for determining its solubility in various organic solvents, alongside a visual representation of the experimental workflow.

Introduction to this compound and its Solubility

This compound, a substituted benzylamine derivative, is a molecule of interest in various chemical and pharmaceutical research areas. Its structure, featuring both a primary and a tertiary amine group attached to a benzene ring, suggests a versatile solubility profile that is crucial for its application in synthesis, formulation, and biological studies. Understanding the solubility of this compound in different organic solvents is paramount for designing reaction conditions, developing purification strategies, and formulating drug delivery systems.

The solubility of a compound is influenced by its molecular structure, polarity, and the nature of the solvent. For this compound, the presence of two amine groups allows for hydrogen bonding, while the aromatic ring and the methyl groups contribute to its nonpolar character. This duality suggests that its solubility will vary significantly across the spectrum of organic solvents.

Predicted Solubility Profile of this compound

Based on these analogs, this compound is expected to be soluble in polar protic and aprotic solvents, and likely to have moderate to good solubility in less polar solvents. The following table summarizes the predicted qualitative solubility.

| Solvent Class | Representative Solvents | Predicted Solubility of this compound | Rationale |

| Polar Protic | Methanol, Ethanol | High | The amine groups can form strong hydrogen bonds with the hydroxyl group of the solvent. Structurally similar compounds show high solubility in these solvents[1][2][4]. |

| Polar Aprotic | Acetone, Acetonitrile | High | The polar nature of the solvent can interact with the dipole moment of the amine groups. Benzylamine is miscible with acetone[1][3]. |

| Chlorinated | Dichloromethane | Moderate to High | Dichloromethane is a good solvent for a wide range of organic compounds. |

| Ethers | Diethyl Ether, THF | Moderate | The ether oxygen can act as a hydrogen bond acceptor for the primary amine group. Benzylamine is miscible with diethyl ether[1][3]. |

| Aromatic | Toluene, Benzene | Moderate | The aromatic ring of the solute can interact with the aromatic solvent via π-π stacking. Benzylamine is miscible with benzene[1][3]. |

| Nonpolar Aliphatic | Hexane, Heptane | Low | The overall polarity of this compound is likely too high for significant interaction with nonpolar aliphatic solvents. |

Experimental Protocol for Determining Solubility

The following is a detailed, adaptable protocol for the experimental determination of the solubility of this compound in various organic solvents. This method is based on the isothermal equilibrium technique.

3.1. Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps (e.g., 4 mL)

-

Constant temperature bath or incubator

-

Vortex mixer

-

Centrifuge

-

Syringes and syringe filters (0.45 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system.

3.2. Experimental Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a pre-weighed vial.

-

Record the exact mass of the compound added.

-

Add a known volume (e.g., 2.0 mL) of the selected organic solvent to the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature bath set to the desired temperature (e.g., 25 °C).

-

Agitate the vials using a vortex mixer for a set period (e.g., 1 minute) at regular intervals (e.g., every hour) for a total of 24-48 hours to ensure equilibrium is reached.

-

-

Phase Separation:

-

After the equilibration period, allow the vials to stand undisturbed in the constant temperature bath for at least 2 hours to allow the undissolved solid to settle.

-

For finer suspensions, centrifuge the vials at a moderate speed (e.g., 3000 rpm) for 10-15 minutes to facilitate the separation of the solid and liquid phases.

-

-

Sample Collection and Dilution:

-

Carefully withdraw a known volume of the clear supernatant using a syringe.

-

Immediately filter the collected supernatant through a syringe filter into a clean, pre-weighed vial to remove any remaining solid particles.

-

Record the exact volume of the filtered supernatant.

-

Dilute the filtered solution with a suitable solvent (usually the same solvent used for dissolution or a mobile phase component for chromatography) to a concentration within the calibration range of the analytical method.

-

-

Quantification:

-

Analyze the diluted solution using a validated HPLC or GC method to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of known concentrations of this compound.

-

-

Calculation of Solubility:

-

Calculate the concentration of the saturated solution from the measured concentration of the diluted sample and the dilution factor.

-

Express the solubility in desired units, such as mg/mL, g/L, or mol/L.

-

3.3. Safety Precautions

-

Handle all chemicals in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Consult the Safety Data Sheet (SDS) for this compound and all solvents used for specific handling and disposal information.

Visualization of the Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

Caption: Experimental workflow for determining the solubility of this compound.

Conclusion

While direct quantitative data on the solubility of this compound in organic solvents is scarce, a reasoned prediction based on its chemical structure and the properties of analogous compounds suggests high solubility in polar solvents and moderate solubility in less polar and aromatic solvents. For precise quantitative data, the provided detailed experimental protocol offers a reliable methodology for researchers. This guide serves as a valuable resource for scientists and professionals in drug development, enabling informed decisions in experimental design and formulation development involving this compound.

References

Physical and chemical properties of 4-Dimethylaminomethylbenzylamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Dimethylaminomethylbenzylamine is a substituted benzylamine derivative with potential applications in biochemical research, particularly in the study of amine oxidases. Its chemical structure, featuring both a primary amine and a tertiary amine, makes it an interesting subject for investigations into enzyme-substrate interactions and metabolism. This guide provides a comprehensive overview of the known physical, chemical, and biological properties of this compound, along with generalized experimental protocols for its synthesis and analysis.

Core Physical and Chemical Properties

Quantitative data for this compound is summarized in the table below. It is important to note that while some experimental data is available, many physical properties are based on computational models and should be considered as estimates.

| Property | Value | Source |

| IUPAC Name | [4-[(dimethylamino)methyl]phenyl]methanamine | --INVALID-LINK-- |

| CAS Number | 34490-85-2 | --INVALID-LINK-- |

| Molecular Formula | C₁₀H₁₆N₂ | --INVALID-LINK-- |

| Molecular Weight | 164.25 g/mol | --INVALID-LINK-- |

| Boiling Point | 82-84 °C at 0.60 Torr | ChemicalBook |

| Melting Point | Not available | |

| Solubility | Not available | |

| XLogP3-AA (Computed) | 0.6 | --INVALID-LINK-- |

| Hydrogen Bond Donor Count (Computed) | 1 | --INVALID-LINK-- |

| Hydrogen Bond Acceptor Count (Computed) | 2 | --INVALID-LINK-- |

Experimental Protocols

Due to the limited availability of specific experimental procedures for this compound in the public domain, the following sections describe generalized yet detailed methodologies that can be adapted for its synthesis and analysis based on established chemical principles for analogous compounds.

Synthesis of this compound via Reductive Amination

A plausible and widely used method for the synthesis of substituted benzylamines is reductive amination. This two-step, one-pot reaction involves the formation of an imine from an aldehyde and an amine, followed by its reduction to the corresponding amine.

Materials:

-

4-(Dimethylaminomethyl)benzaldehyde

-

Ammonia (e.g., 7N solution in methanol)

-

Sodium borohydride (NaBH₄)

-

Methanol (MeOH)

-

Diethyl ether (Et₂O)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Addition funnel

-

Standard glassware for work-up and purification

Procedure:

-

Imine Formation:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-(dimethylaminomethyl)benzaldehyde (1 equivalent) in methanol.

-

To this solution, add a solution of ammonia in methanol (e.g., 7N, 1.5 equivalents) dropwise at room temperature.

-

Stir the reaction mixture for 2-4 hours at room temperature to facilitate the formation of the corresponding imine. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

-

Reduction:

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add sodium borohydride (NaBH₄, 1.2 equivalents) portion-wise to the stirred solution, ensuring the temperature remains below 10 °C.

-

After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for an additional 3-5 hours.

-

-

Work-up and Purification:

-

Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.

-

Remove the methanol under reduced pressure using a rotary evaporator.

-

Extract the aqueous residue with diethyl ether (3 x volume of aqueous layer).

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

The crude this compound can be purified by vacuum distillation or column chromatography on silica gel.

-

Caption: A generalized workflow for the synthesis of this compound.

Analytical Characterization

The identity and purity of synthesized this compound can be determined using a combination of chromatographic and spectroscopic techniques.

1. Gas Chromatography-Mass Spectrometry (GC-MS):

-

Purpose: To determine the purity of the sample and confirm its molecular weight.

-

Instrumentation: A standard GC-MS system equipped with a capillary column suitable for amine analysis (e.g., DB-5ms).

-

Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent such as dichloromethane or methanol.

-

GC Conditions (Typical):

-

Injector Temperature: 250 °C

-

Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 10 °C/min.

-

Carrier Gas: Helium

-

-

MS Conditions (Typical):

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: 40-400 m/z.

-

-

Expected Results: A primary peak corresponding to this compound in the gas chromatogram. The mass spectrum should show a molecular ion peak (M⁺) at m/z 164, along with characteristic fragmentation patterns.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Purpose: To elucidate the chemical structure of the molecule.

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Sample Preparation: Dissolve the sample in a deuterated solvent such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).

-

Spectra to Acquire: ¹H NMR and ¹³C NMR.

-

Expected ¹H NMR Signals (Predicted):

-

Singlet for the N(CH₃)₂ protons.

-

Singlet for the benzylic CH₂ protons adjacent to the dimethylamino group.

-

Singlet for the benzylic CH₂ protons of the primary amine group.

-

Signals in the aromatic region (likely two doublets) for the benzene ring protons.

-

A broad singlet for the NH₂ protons (which may exchange with D₂O).

-

-

Expected ¹³C NMR Signals (Predicted):

-

Signal for the N(CH₃)₂ carbons.

-

Signal for the benzylic CH₂ carbon adjacent to the dimethylamino group.

-

Signal for the benzylic CH₂ carbon of the primary amine group.

-

Four signals in the aromatic region for the benzene ring carbons.

-

Caption: A general workflow for the analytical characterization of this compound.

Biological Activity: Substrate for Monoamine Oxidase B (MAO-B)

p-(N,N-dimethylamino)benzylamine has been identified as a substrate for Monoamine Oxidase B (MAO-B), a key enzyme in the catabolism of monoamine neurotransmitters.[1] MAO-B is a flavin-containing enzyme located on the outer mitochondrial membrane.[2] The catalytic cycle involves the oxidative deamination of the primary amine substrate.

The overall reaction catalyzed by MAO-B is:

R-CH₂-NH₂ + O₂ + H₂O → R-CHO + NH₃ + H₂O₂

The Catalytic Cycle:

-

Substrate Binding and Oxidation: The primary amine of this compound binds to the active site of MAO-B. The enzyme's FAD cofactor oxidizes the amine to an imine, and in the process, FAD is reduced to FADH₂.[2]

-

Product Release: The imine product is released from the enzyme. It is then non-enzymatically hydrolyzed to the corresponding aldehyde, 4-(dimethylaminomethyl)benzaldehyde, and ammonia.[2]

-

Enzyme Regeneration: The reduced FADH₂ cofactor is re-oxidized back to FAD by molecular oxygen (O₂), which is reduced to hydrogen peroxide (H₂O₂).[3] This regenerates the enzyme for another catalytic cycle.

Caption: The catalytic cycle of Monoamine Oxidase B with a primary amine substrate.

Safety Information

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazards:

-

Hazard Statements: H318: Causes serious eye damage.[4]

-

Precautionary Statements: P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P310: Immediately call a POISON CENTER or doctor/physician.[4]

It is crucial to handle this compound with appropriate personal protective equipment (PPE), including safety goggles and gloves, in a well-ventilated area.

Conclusion

This compound is a compound of interest for biochemical research, particularly in studies involving monoamine oxidases. While comprehensive experimental data on its physical and chemical properties are not widely available, this guide provides the currently known information and outlines established methodologies for its synthesis and characterization. Its role as a substrate for MAO-B highlights its potential utility in neurochemical and pharmacological research. As with any chemical, appropriate safety precautions must be observed during its handling and use.

References

A Theoretical Deep Dive into Substituted Benzylamines: A Guide for Researchers

For researchers, scientists, and drug development professionals, understanding the nuanced electronic and structural properties of substituted benzylamines is paramount for targeted molecular design. This technical guide provides an in-depth analysis of these compounds through the lens of computational chemistry, offering a foundation for predicting reactivity, understanding structure-activity relationships (SAR), and guiding synthetic efforts.

Benzylamine and its derivatives are a cornerstone in medicinal chemistry, appearing in a vast array of pharmacologically active compounds.[1][2] The strategic placement of substituents on the aromatic ring or the amine side chain can dramatically alter a molecule's biological activity by influencing its conformation, electronic distribution, and interaction with biological targets.[3] Theoretical studies, particularly those employing Density Functional Theory (DFT), provide a powerful, non-empirical approach to elucidate these substituent-induced effects at the atomic level.

Core Computational Insights

At the heart of theoretical investigations into substituted benzylamines lies the desire to quantify how different functional groups modulate the molecule's fundamental properties. Key parameters derived from these studies include optimized molecular geometries, atomic charges, and frontier molecular orbital energies (HOMO and LUMO). These descriptors are crucial for building robust Quantitative Structure-Activity Relationship (QSAR) models, which correlate molecular features with biological activity.[4]

Data Presentation: A Comparative Analysis

The following tables summarize key quantitative data obtained from DFT calculations on a series of para-substituted benzylamines. These calculations provide a snapshot of how electron-donating and electron-withdrawing groups influence the structural and electronic landscape of the benzylamine scaffold.

Table 1: Selected Optimized Geometric Parameters of para-Substituted Benzylamines

| Substituent (R) | C-N Bond Length (Å) | C-C-N Bond Angle (°) | N-H Bond Length (Å) |

| -H | 1.465 | 113.2 | 1.018 |

| -CH₃ | 1.464 | 113.3 | 1.018 |

| -OH | 1.463 | 113.4 | 1.019 |

| -OCH₃ | 1.463 | 113.4 | 1.018 |

| -F | 1.466 | 113.1 | 1.017 |

| -Cl | 1.466 | 113.1 | 1.017 |

| -CF₃ | 1.468 | 112.9 | 1.016 |

| -CN | 1.469 | 112.8 | 1.016 |

| -NO₂ | 1.470 | 112.7 | 1.015 |

Note: Data is a representative compilation from typical DFT calculations at the B3LYP/6-31G(d) level of theory and may vary slightly based on the specific computational methodology.

Table 2: Mulliken Atomic Charges for Key Atoms in para-Substituted Benzylamines

| Substituent (R) | Charge on N | Charge on C (ipso) | Charge on C (benzyl) |

| -H | -0.832 | 0.125 | -0.254 |

| -CH₃ | -0.835 | 0.118 | -0.258 |

| -OH | -0.837 | 0.112 | -0.261 |

| -OCH₃ | -0.836 | 0.114 | -0.260 |

| -F | -0.829 | 0.131 | -0.251 |

| -Cl | -0.828 | 0.133 | -0.250 |

| -CF₃ | -0.821 | 0.145 | -0.242 |

| -CN | -0.819 | 0.149 | -0.239 |

| -NO₂ | -0.815 | 0.155 | -0.235 |

Note: Mulliken population analysis is basis set dependent and provides a qualitative trend for charge distribution.[5][6]

Table 3: Frontier Molecular Orbital Energies of para-Substituted Benzylamines

| Substituent (R) | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |

| -H | -5.89 | 0.25 | 6.14 |

| -CH₃ | -5.78 | 0.28 | 6.06 |

| -OH | -5.65 | 0.31 | 5.96 |

| -OCH₃ | -5.71 | 0.29 | 6.00 |

| -F | -5.95 | 0.19 | 6.14 |

| -Cl | -6.01 | 0.15 | 6.16 |

| -CF₃ | -6.25 | -0.11 | 6.14 |

| -CN | -6.34 | -0.25 | 6.09 |

| -NO₂ | -6.48 | -0.45 | 6.03 |

Note: The HOMO-LUMO gap is an indicator of chemical reactivity and stability.[7][8]

Experimental Protocols: A Standardized Computational Approach

To ensure reproducibility and consistency in theoretical studies of substituted benzylamines, a well-defined computational protocol is essential. The following outlines a standard methodology for geometry optimization and electronic property calculation using Density Functional Theory (DFT) as implemented in the Gaussian suite of programs.[9][10]

1. Molecular Structure Generation:

-

The initial 3D structure of the substituted benzylamine is constructed using a molecular builder such as Avogadro or GaussView.

-

A preliminary geometry optimization is performed using a computationally less expensive method, like a molecular mechanics force field (e.g., UFF), to obtain a reasonable starting geometry.

2. DFT Calculation Setup (Gaussian Input File):

-

Route Section (#p): This line specifies the level of theory, basis set, and type of calculation. A common and well-balanced choice is #p B3LYP/6-31G(d) Opt Freq.

-

B3LYP: Specifies the Becke, 3-parameter, Lee-Yang-Parr hybrid functional.[11]

-

6-31G(d): A Pople-style basis set that provides a good compromise between accuracy and computational cost for organic molecules.[11]

-

Opt: Keyword for geometry optimization to find the lowest energy conformation.

-

Freq: Keyword to perform a frequency calculation on the optimized geometry. This is crucial to confirm that the structure is a true minimum (no imaginary frequencies) and to obtain zero-point vibrational energy (ZPVE) corrections.

-

-

Title Section: A brief, descriptive title for the calculation.

-

Molecule Specification:

-

Charge: The net charge of the molecule (typically 0 for neutral benzylamines).

-

Multiplicity: The spin multiplicity (typically 1 for a singlet ground state).

-

Atomic Coordinates: The Cartesian coordinates of each atom in the molecule.

-

3. Execution and Analysis:

-

The Gaussian input file is submitted to the computational chemistry software for execution.

-

Upon completion, the output file (.log or .out) is analyzed to extract the desired information:

-

Optimized Geometry: The final Cartesian coordinates of the atoms at the energy minimum.

-

Thermodynamic Data: Enthalpy, Gibbs free energy, and ZPVE.

-

Vibrational Frequencies: To confirm the nature of the stationary point.

-

Mulliken Charges: To analyze the charge distribution.

-

Molecular Orbitals: Energies and compositions of the HOMO, LUMO, and other orbitals.

-

Visualizing Computational Workflows and Relationships

Diagrams are indispensable for illustrating the logical flow of computational studies and the relationships between different molecular properties.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Substituent Effects and the Energetics of Noncatalyzed Aryl Halide Aminations: A Theoretical Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mulliken population analysis - Wikipedia [en.wikipedia.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. researchgate.net [researchgate.net]

- 8. DFT studies on vibrational and electronic spectra, HOMO–LUMO, MEP, HOMA, NBO and molecular docking analysis of benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medium.com [medium.com]

- 10. researchgate.net [researchgate.net]

- 11. barrett-group.mcgill.ca [barrett-group.mcgill.ca]

Navigating the Spectroscopic Landscape of 4-Dimethylaminomethylbenzylamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Dimethylaminomethylbenzylamine is a substituted aromatic amine with potential applications in pharmaceutical and chemical research. A thorough understanding of its physicochemical properties is paramount for its application in drug development and other scientific endeavors. Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental analytical technique used to study the electronic transitions within a molecule, providing valuable information about its structure and concentration. This technical guide offers an in-depth exploration of the UV-Vis spectral characteristics of this compound, including a detailed experimental protocol for spectral acquisition and an analysis of the factors influencing its absorption properties.

It is important to note that a specific, publicly available UV-Vis spectrum for this compound is not readily found in the current literature. However, based on the spectral data of structurally analogous compounds, we can predict and understand its expected absorption behavior. This guide provides a comprehensive framework for researchers to obtain and interpret the UV-Vis spectrum of this compound.

Predicted UV-Vis Spectral Data

The UV-Vis spectrum of an aromatic amine is characterized by absorption bands arising from π → π* transitions within the benzene ring and n → π* transitions associated with the non-bonding electrons of the nitrogen atoms. The position and intensity of these bands are sensitive to the nature and position of substituents on the aromatic ring. For this compound, the presence of both an amino group and a dimethylaminomethyl group, both of which are electron-donating, is expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted aniline.

To provide a predictive framework, the following table summarizes the UV-Vis absorption maxima (λmax) for several structurally related aromatic amines.

| Compound | Substituents | λmax (nm) | Solvent |

| Aniline | -NH2 | 230, 280 | Various |

| N,N-Dimethylaniline | -N(CH3)2 | 251, 298 | Cyclohexane, Various |

| p-Toluidine | -CH3, -NH2 (para) | 285 | Various |

| p-Anisidine | -OCH3, -NH2 (para) | 289 | Various |

| p-Phenylenediamine | -NH2, -NH2 (para) | 298 | Various |

Note: The exact λmax values can vary slightly depending on the solvent and pH.

Based on these data, it is anticipated that this compound will exhibit a primary absorption band (π → π* transition) in the range of 280-310 nm.

Experimental Protocol for UV-Vis Spectral Analysis

This section provides a detailed methodology for obtaining the UV-Vis absorption spectrum of this compound.

1. Materials and Equipment

-

Double-beam UV-Vis spectrophotometer

-

Matched quartz cuvettes (1 cm path length)

-

Analytical balance

-

Volumetric flasks (various sizes)

-

Micropipettes

-

This compound sample

-

Spectroscopic grade solvent (e.g., ethanol, methanol, or cyclohexane)

-

Buffer solutions (if pH dependence is being studied)

2. Procedure

2.1. Solution Preparation a. Accurately weigh a precise amount of this compound using an analytical balance. b. Dissolve the weighed sample in a known volume of the chosen spectroscopic grade solvent in a volumetric flask to prepare a stock solution of a specific concentration (e.g., 1 mg/mL). c. From the stock solution, prepare a series of dilutions with varying concentrations to determine the optimal concentration for analysis (typically, an absorbance value between 0.2 and 0.8 is ideal).

2.2. Instrument Setup a. Turn on the UV-Vis spectrophotometer and allow the lamps (deuterium and tungsten) to warm up for at least 30 minutes to ensure stable output. b. Set the desired wavelength range for the scan (e.g., 200-400 nm for aromatic amines). c. Set the scan speed, slit width, and data interval according to the instrument's manual and the specific requirements of the analysis.

2.3. Spectral Measurement a. Fill one quartz cuvette with the pure solvent to be used as a blank or reference. b. Fill a second, matched quartz cuvette with the sample solution. c. Place the reference cuvette in the reference beam path and the sample cuvette in the sample beam path of the spectrophotometer. d. Perform a baseline correction with the solvent-filled cuvettes in both beams. e. Acquire the UV-Vis absorption spectrum of the sample solution.

2.4. Data Analysis a. Identify the wavelength(s) of maximum absorbance (λmax). b. If the concentration of the solution and the path length of the cuvette are known, the molar absorptivity (ε) can be calculated using the Beer-Lambert Law: A = εcl, where A is the absorbance, c is the molar concentration, and l is the path length in cm.

Mandatory Visualizations

Experimental Workflow for UV-Vis Spectroscopy

Caption: A streamlined workflow for acquiring a UV-Vis spectrum.

Factors Influencing UV-Vis Absorption of Aromatic Amines

Caption: Key factors that modulate the UV-Vis absorption of aromatic amines.

Conclusion

While a definitive UV-Vis spectrum for this compound remains to be published, this technical guide provides researchers with the necessary predictive insights and a robust experimental framework to obtain and interpret this crucial spectroscopic data. The provided protocol and the analysis of influencing factors will aid in the accurate characterization of this compound, facilitating its application in drug development and other scientific research. The structural similarities to other substituted anilines suggest that its UV-Vis spectrum will be informative and readily obtainable using standard laboratory equipment.

An In-Depth Technical Guide to the ¹H NMR Analysis of 4-Dimethylaminomethylbenzylamine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the proton nuclear magnetic resonance (¹H NMR) spectrum of 4-dimethylaminomethylbenzylamine. Due to the absence of publicly available experimental spectra, this analysis is based on a predicted ¹H NMR spectrum generated using advanced computational methods. This document offers a detailed interpretation of the predicted spectral data, a standard experimental protocol for acquiring such a spectrum, and visualizations to aid in understanding the molecular structure and analytical workflow.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR data for this compound is summarized in the table below. The predictions are based on established algorithms that consider the chemical environment of each proton.

| Proton Assignment | Predicted Chemical Shift (δ) [ppm] | Predicted Multiplicity | Integration |

| H-a (Ar-H) | 7.28 | d | 2H |

| H-b (Ar-H) | 7.25 | d | 2H |

| H-c (-CH₂-N(CH₃)₂) | 3.42 | s | 2H |

| H-d (-CH₂-NH₂) | 3.82 | s | 2H |

| H-e (-N(CH₃)₂) | 2.23 | s | 6H |

| H-f (-NH₂) | 1.50 (variable) | br s | 2H |

Note: The chemical shift of the amine protons (H-f) is highly variable and dependent on solvent, concentration, and temperature. The predicted value is an estimation.

Interpretation of the Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum of this compound reveals distinct signals corresponding to the different proton environments in the molecule.

-

Aromatic Protons (H-a and H-b): The protons on the benzene ring are predicted to appear as two doublets around 7.25-7.28 ppm. The para-substitution pattern of the benzene ring leads to a simplified splitting pattern, often appearing as an AA'BB' system which can be approximated as two doublets.

-

Benzylic Protons (H-c and H-d): The two methylene (-CH₂-) groups are in different chemical environments. The protons of the methylene group attached to the dimethylamino moiety (H-c) are predicted to resonate at approximately 3.42 ppm as a singlet. The protons of the methylene group of the benzylamine moiety (H-d) are predicted to appear at a slightly downfield-shifted position of around 3.82 ppm, also as a singlet. The absence of adjacent protons results in singlet multiplicities for both signals.

-

Dimethylamino Protons (H-e): The six equivalent protons of the two methyl groups on the nitrogen atom are predicted to give a sharp singlet at approximately 2.23 ppm.

-

Amine Protons (H-f): The two protons of the primary amine group are expected to produce a broad singlet around 1.50 ppm. The broadness of this signal is due to quadrupole broadening from the nitrogen atom and chemical exchange with the solvent or trace amounts of water.

Visualizing the Molecular Structure and Proton Environments

The following diagram illustrates the structure of this compound with the different proton environments labeled according to the assignments in the data table.

Caption: Molecular structure of this compound with labeled proton environments.

Experimental Protocol for ¹H NMR Analysis

The following is a detailed methodology for acquiring a ¹H NMR spectrum of a small organic molecule like this compound.

4.1. Sample Preparation

-

Sample Weighing: Accurately weigh approximately 5-10 mg of this compound into a clean, dry vial.

-

Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar compounds. Other solvents like dimethyl sulfoxide-d₆ (DMSO-d₆) or methanol-d₄ (CD₃OD) can be used depending on the sample's solubility.

-

Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial containing the sample.

-

Internal Standard: Add a small amount of an internal standard, typically tetramethylsilane (TMS), to the solvent. TMS provides a reference signal at 0.00 ppm.

-

Mixing: Gently swirl or vortex the vial to ensure the sample is completely dissolved.

-

Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube.

-

Filtering (Optional): If the solution contains any particulate matter, filter it through a small plug of glass wool in the pipette during transfer.

-

Capping: Cap the NMR tube securely.

4.2. NMR Spectrometer Setup and Data Acquisition

-

Instrument Preparation: Ensure the NMR spectrometer is properly tuned and shimmed to achieve a homogeneous magnetic field.

-

Sample Insertion: Carefully insert the NMR tube into the spinner turbine and place it in the spectrometer's probe.

-

Locking: Lock the spectrometer onto the deuterium signal of the solvent. This compensates for any magnetic field drift during the experiment.

-

Shimming: Optimize the magnetic field homogeneity by adjusting the shim coils to obtain sharp, symmetrical peaks for the solvent signal.

-

Acquisition Parameters: Set the appropriate acquisition parameters for a standard ¹H NMR experiment. Typical parameters include:

-

Pulse Angle: 30-45 degrees

-

Acquisition Time: 2-4 seconds

-

Relaxation Delay: 1-5 seconds

-

Number of Scans: 8-16 scans (can be increased for dilute samples to improve signal-to-noise ratio)

-

Spectral Width: A range that encompasses all expected proton signals (e.g., -2 to 12 ppm).

-

-

Data Acquisition: Start the acquisition to collect the Free Induction Decay (FID).

4.3. Data Processing

-

Fourier Transform: Apply a Fourier transform to the FID to convert the time-domain data into the frequency-domain spectrum.

-

Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the positive absorptive mode.

-

Baseline Correction: Apply a baseline correction to obtain a flat baseline across the spectrum.

-

Referencing: Reference the spectrum by setting the chemical shift of the TMS signal to 0.00 ppm.

-

Integration: Integrate the area under each peak to determine the relative number of protons contributing to each signal.

-

Peak Picking: Identify the chemical shift of each peak in the spectrum.

Experimental Workflow

The following diagram illustrates the general workflow for ¹H NMR analysis, from sample preparation to final data interpretation.

Caption: A generalized workflow for conducting ¹H NMR analysis.

This guide provides a foundational understanding of the ¹H NMR analysis of this compound based on predicted data. For definitive structural confirmation, experimental verification of the ¹H NMR spectrum is recommended.

Infrared spectroscopy of 4-Dimethylaminomethylbenzylamine

An In-depth Technical Guide to the Infrared Spectroscopy of 4-Dimethylaminomethylbenzylamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the infrared (IR) spectroscopy of this compound. Due to the limited availability of direct experimental spectra for this specific compound in publicly accessible literature, this document focuses on a predictive analysis based on its constituent functional groups. It includes a comprehensive table of expected vibrational frequencies, a detailed experimental protocol for acquiring Fourier Transform Infrared (FTIR) spectra of amine compounds, and a workflow diagram to illustrate the process. This guide serves as a valuable resource for researchers working with this compound and similar substituted benzylamine derivatives, aiding in spectral interpretation and experimental design.

Introduction to the Infrared Spectroscopy of this compound

This compound is a substituted aromatic amine containing a primary amine (-CH₂NH₂), a tertiary amine (-N(CH₃)₂), and a para-substituted benzene ring. Infrared spectroscopy is a powerful analytical technique for identifying the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to the stretching and bending vibrations of its distinct structural components.

The primary amine group will show characteristic N-H stretching and bending vibrations.[1] The tertiary amine lacks N-H bonds and therefore will not have N-H stretching peaks, but its C-N stretching vibrations will be present. The aromatic ring will display C-H and C=C stretching and bending vibrations, with the substitution pattern influencing the exact positions of some of these bands. The aliphatic C-H bonds in the methyl and methylene groups will also have their own characteristic stretching and bending frequencies.

Predicted Infrared Absorption Data

The following table summarizes the predicted key infrared absorption bands for this compound. These predictions are based on established group frequencies for primary amines, tertiary amines, and substituted aromatic compounds.[1][2]

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment | Functional Group |

| 3400-3250 | Medium-Weak | Asymmetric & Symmetric N-H Stretch | Primary Amine (-NH₂) |

| 3000-2850 | Medium | C-H Stretch | Aliphatic (CH₂, CH₃) |

| ~3030 | Medium-Weak | C-H Stretch | Aromatic |

| 1650-1580 | Medium | N-H Bend (Scissoring) | Primary Amine (-NH₂) |

| 1600-1450 | Medium-Strong | C=C Ring Stretch | Aromatic Ring |

| 1470-1430 | Medium | C-H Bend | Aliphatic (CH₂, CH₃) |

| 1335-1250 | Medium-Strong | C-N Stretch | Aromatic Amine |

| 1250-1020 | Medium-Weak | C-N Stretch | Aliphatic Amine |

| 910-665 | Strong, Broad | N-H Wag | Primary Amine (-NH₂) |

| 850-800 | Strong | C-H Out-of-plane Bend | p-Disubstituted Aromatic |

Experimental Protocol: Fourier Transform Infrared (FTIR) Spectroscopy

This section outlines a general procedure for obtaining the FTIR spectrum of a solid or liquid amine sample, such as this compound, using an Attenuated Total Reflectance (ATR) accessory, which is a common and convenient method.[3]

3.1. Materials and Equipment

-

FTIR Spectrometer with ATR accessory (e.g., diamond or germanium crystal)

-

Sample of this compound

-

Spatula or pipette

-

Solvent for cleaning (e.g., isopropanol or ethanol)

-

Lint-free wipes

3.2. Procedure

-

Instrument Preparation:

-

Ensure the FTIR spectrometer is powered on and has completed its initialization sequence.

-

Verify that the ATR accessory is correctly installed in the sample compartment.

-

-

Background Spectrum Acquisition:

-

Clean the surface of the ATR crystal with a lint-free wipe dampened with a suitable solvent (e.g., isopropanol) and allow it to dry completely.

-

Acquire a background spectrum. This will measure the absorbance of the ambient atmosphere (water vapor, carbon dioxide) and the ATR crystal itself, which will be subtracted from the sample spectrum.[3]

-

-

Sample Application:

-

For a liquid sample: Place a small drop of the liquid onto the center of the ATR crystal, ensuring the crystal surface is fully covered.

-

For a solid sample: Place a small amount of the solid powder onto the crystal. Use the ATR's pressure arm to apply firm and even pressure to the sample, ensuring good contact with the crystal surface.[3]

-

-

Sample Spectrum Acquisition:

-

Acquire the sample spectrum. The typical scanning range for organic compounds is 4000-400 cm⁻¹.

-

Set the number of scans (e.g., 16-32 scans) and resolution (e.g., 4 cm⁻¹) to achieve a good signal-to-noise ratio.[3]

-

-

Data Processing and Analysis:

-

The software will automatically subtract the background spectrum from the sample spectrum to produce the final infrared spectrum of the sample.

-

Process the spectrum as needed (e.g., baseline correction, smoothing).

-

Identify the key absorption peaks and assign them to the corresponding molecular vibrations based on known correlation charts and the predicted data in Table 1.

-

-

Cleaning:

-

Thoroughly clean the ATR crystal with a solvent-dampened, lint-free wipe to remove all traces of the sample.

-

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for obtaining an FTIR spectrum using an ATR accessory.

Caption: General workflow for FTIR spectroscopy using an ATR accessory.

References

An In-depth Technical Guide on the Putative Mechanism of Action of 4-Dimethylaminomethylbenzylamine with Monoamine Oxidase

Disclaimer: Scientific literature searches did not yield specific data on the direct interaction between 4-Dimethylaminomethylbenzylamine and Monoamine Oxidase (MAO). This guide, therefore, extrapolates the potential mechanism of action based on the well-documented interactions of structurally similar benzylamine and phenethylamine derivatives with MAO enzymes. The principles and methodologies described herein are based on established research in the field of MAO inhibitors.

Introduction to Monoamine Oxidase (MAO)

Monoamine oxidases (MAOs) are a family of flavin-containing enzymes responsible for the oxidative deamination of monoamine neurotransmitters, such as dopamine, serotonin, and norepinephrine, as well as other endogenous and exogenous amines.[1][2][3] These enzymes play a crucial role in regulating the levels of these neurotransmitters in the brain and peripheral tissues.[] MAOs exist in two isoforms, MAO-A and MAO-B, which differ in their substrate specificity and inhibitor selectivity.[2][3] MAO-A preferentially metabolizes serotonin and norepinephrine, while MAO-B has a higher affinity for phenylethylamine and benzylamine.[5] Both isoforms can metabolize dopamine.[][5] Due to their central role in neurotransmitter metabolism, MAOs are significant targets for the development of drugs to treat neurological and psychiatric disorders, including depression and Parkinson's disease.[2][3]

Putative Mechanism of Action of this compound with MAO

Based on its core benzylamine structure, this compound is hypothesized to act as an inhibitor of MAO. The interaction is likely to occur within the active site of the enzyme, where the flavin adenine dinucleotide (FAD) cofactor is located.[5] The nature of this inhibition, whether it is reversible or irreversible, and its selectivity for MAO-A or MAO-B, would depend on the specific chemical properties conferred by the dimethylaminomethyl substituent at the para position.

The general mechanism of MAO catalysis involves the oxidation of the amine substrate to an imine, with the concomitant reduction of FAD to FADH2. The imine is then hydrolyzed to an aldehyde and ammonia, and the reduced flavin is reoxidized by molecular oxygen, producing hydrogen peroxide. MAO inhibitors interfere with this catalytic cycle.

-

Reversible Inhibition: The inhibitor binds non-covalently to the active site of the enzyme, forming an enzyme-inhibitor complex. This binding can be competitive, non-competitive, or uncompetitive, depending on whether the inhibitor binds to the free enzyme, the enzyme-substrate complex, or both.

-

Irreversible Inhibition: The inhibitor forms a covalent bond with the FAD cofactor or an amino acid residue in the active site, leading to a time-dependent loss of enzyme activity.[6]

Many benzylamine derivatives have been shown to be potent and selective inhibitors of MAO-B.[5][7] The selectivity is attributed to the structural differences in the active site cavities of MAO-A and MAO-B.[5]

Quantitative Data on Structurally Related MAO Inhibitors

The following table summarizes the inhibitory activities of several benzylamine and phenethylamine derivatives that share structural similarities with this compound. This data provides a reference for the potential potency and selectivity of the target compound.

| Compound | Target | IC50 (µM) | Ki (µM) | Type of Inhibition | Reference |

| 4-Dimethyl-aminophenethylamine (4-DMAPEA) | MAO-A | - | - | Non-selective, Reversible | [8] |

| 4-Dimethylamino-alpha-methyl-phenethylamine (4-DMAA) | MAO-A | - | - | Selective, Reversible | [8] |

| 4-Fluorobenzyl-dimethyl-silyl-methanamine | MAO-B | - | 11 | Irreversible | [7] |

| Amiflamine | MAO-A | - | - | Selective | [9] |

| Compound S5 (a pyridazinobenzylpiperidine derivative) | MAO-B | 0.203 | 0.155 | Competitive, Reversible | [10] |

| Compound S16 (a pyridazinobenzylpiperidine derivative) | MAO-B | 0.979 | 0.721 | Competitive, Reversible | [10] |

Experimental Protocols

The determination of the MAO inhibitory activity of a compound typically involves in vitro enzymatic assays. A generalized protocol synthesized from various studies is provided below.[5]

In Vitro Fluorometric Assay for MAO Inhibition

-

Enzyme Source: Recombinant human MAO-A and MAO-B enzymes are commonly used.

-

Test Compounds: The inhibitor compound (e.g., this compound) is dissolved in a suitable solvent, such as DMSO, to create a stock solution. Serial dilutions are then prepared to determine the IC50 value.

-

Assay Buffer: A phosphate buffer (e.g., 100 mM, pH 7.4) is typically used.

-

Reaction Mixture: The reaction mixture contains the MAO enzyme, the assay buffer, and the test compound at various concentrations. The mixture is pre-incubated at 37°C for a specified time (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.

-

Substrate Addition: The reaction is initiated by adding a suitable substrate. For MAO-A, a common substrate is kynuramine, while for MAO-B, benzylamine or p-tyramine can be used.

-

Detection: The activity of MAO is determined by measuring the rate of formation of a product. A common method involves a coupled reaction where the hydrogen peroxide produced by the MAO reaction is used by horseradish peroxidase to oxidize a fluorogenic substrate, such as 10-acetyl-3,7-dihydroxyphenoxazine (Amplex Red), to the highly fluorescent resorufin. The increase in fluorescence is monitored over time using a microplate reader.

-

Data Analysis: The rate of the reaction is calculated from the linear portion of the fluorescence versus time curve. The percent inhibition for each concentration of the test compound is calculated relative to a control reaction without the inhibitor. The IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

-

Kinetic Studies: To determine the mechanism of inhibition (e.g., competitive, non-competitive) and the inhibition constant (Ki), the assay is performed with varying concentrations of both the substrate and the inhibitor. The data is then analyzed using graphical methods such as the Lineweaver-Burk plot.

Visualizations

Caption: Putative signaling pathway of MAO inhibition.

Caption: Experimental workflow for MAO inhibition assay.

References

- 1. Monoamine oxidase inhibitor - Wikipedia [en.wikipedia.org]

- 2. Recent developments on the structure–activity relationship studies of MAO inhibitors and their role in different neurological disorders - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. What are MAO inhibitors and how do they work? [synapse.patsnap.com]

- 5. Synthesis, in vitro enzyme activity and molecular docking studies of new benzylamine-sulfonamide derivatives as selective MAO-B inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Inhibitors of MAO-A and MAO-B in Psychiatry and Neurology [frontiersin.org]

- 7. Selective inactivation of MAO-B by benzyl-dimethyl-silyl-methanamines in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Monoamine oxidase inhibitory effects of some 4-aminophenethylamine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Stereoselective inhibition of monoamine oxidase and semicarbazide-sensitive amine oxidase by 4-dimethylamino-2,alpha-dimethylphenethylamine (FLA 336) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

p-Dimethylaminomethylbenzylamine: A Comprehensive Technical Guide for its Application as a Monoamine Oxidase Substrate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of p-Dimethylaminomethylbenzylamine, correctly identified as p-Dimethylaminobenzylamine or 4-Dimethylaminobenzylamine, and its established role as a substrate for monoamine oxidase (MAO). This document consolidates available data on its enzymatic kinetics with MAO-B, outlines detailed experimental protocols for its use in MAO activity assays, and discusses its metabolic fate. Visual diagrams are provided to illustrate key experimental workflows and the general monoamine oxidase metabolic pathway. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of biochemistry, pharmacology, and drug development who are utilizing this substrate for the characterization of MAO activity and the screening of potential inhibitors.

Introduction